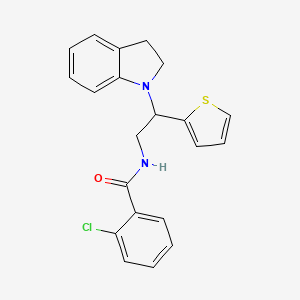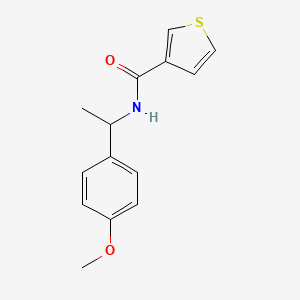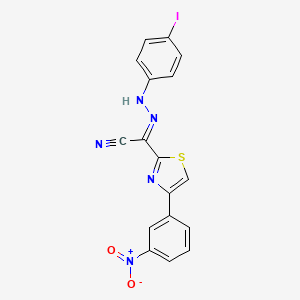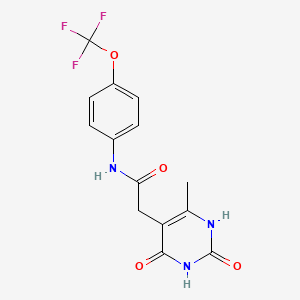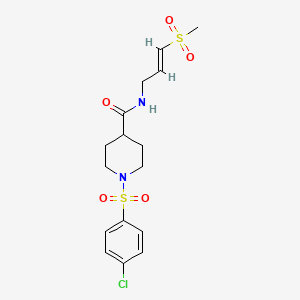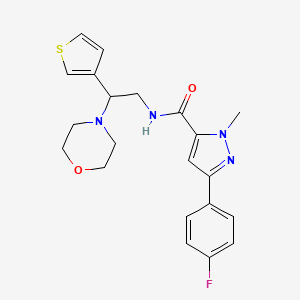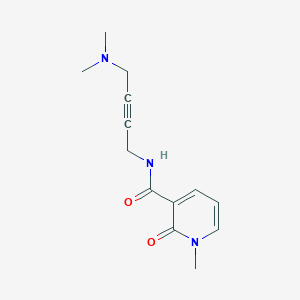
N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.298. The purity is usually 95%.
BenchChem offers high-quality N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Imidazole derivatives, including our compound of interest, have demonstrated antibacterial properties. Researchers have explored their potential as antimicrobial agents against various bacterial strains. These compounds interfere with bacterial cell wall synthesis, protein synthesis, or DNA replication, leading to bacterial growth inhibition. Further studies are needed to optimize their efficacy and safety for clinical use .
Anticancer Potential
The imidazole ring system has attracted attention in cancer research. Our compound may exhibit antitumor effects by interfering with cell signaling pathways, inhibiting cell proliferation, or inducing apoptosis. Researchers are investigating its potential as a novel chemotherapeutic agent for specific cancer types .
Anti-Inflammatory Properties
Imidazole-containing compounds often possess anti-inflammatory activity. They modulate immune responses, inhibit pro-inflammatory cytokines, and reduce tissue damage. Our compound could be explored as a candidate for managing inflammatory conditions such as rheumatoid arthritis or inflammatory bowel diseases .
Antiviral Applications
Certain imidazole derivatives exhibit antiviral properties. They interfere with viral replication, attachment, or entry into host cells. Our compound might be investigated for its efficacy against specific viruses, potentially contributing to antiviral drug development .
Metabolic Disorders: Diabetes Treatment
Given the compound’s structural features, it could be relevant in the context of metabolic disorders. For instance, it might act as a DPP-4 inhibitor, similar to linagliptin, which is used to manage type 2 diabetes. Further studies are needed to validate its potential in glucose regulation and insulin sensitivity .
Neurological Disorders: Neuroprotection
Imidazole-based compounds have been studied for their neuroprotective effects. Our compound may influence neurotransmitter systems, oxidative stress, or neuronal survival pathways. Researchers could explore its potential in conditions like Alzheimer’s disease or Parkinson’s disease .
properties
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-15(2)9-5-4-8-14-12(17)11-7-6-10-16(3)13(11)18/h6-7,10H,8-9H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACVRYWQRDSQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC#CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)but-2-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2644669.png)
![5-benzyl-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2644670.png)

![N-{4-[1-(4-methoxybenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2644675.png)
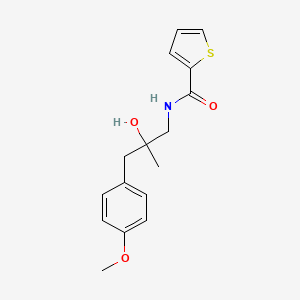

![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2644680.png)
